molecular formula C14H10N2O3 B12923031 1-amino-9-oxo-10H-acridine-4-carboxylic acid CAS No. 857616-10-5

1-amino-9-oxo-10H-acridine-4-carboxylic acid

Cat. No.: B12923031
CAS No.: 857616-10-5
M. Wt: 254.24 g/mol
InChI Key: FUOBYFDEHGFQDU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons in the acridine core resonate between δ 7.5–8.5 ppm, with deshielding observed for protons near the electron-withdrawing ketone and carboxylic acid groups.
    • The amino group proton signal appears as a broad singlet near δ 5.5 ppm due to hydrogen bonding.
  • ¹³C NMR :
    • The ketone carbonyl carbon (C9) resonates at ~190 ppm, while the carboxylic acid carbonyl (C4) appears near 170 ppm.
    • Aromatic carbons adjacent to electronegative substituents show signals between 120–140 ppm.

Infrared (IR) Spectroscopy

  • ν(C=O) : Strong absorption bands at 1720 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (ketone).
  • ν(N-H) : Stretching vibrations at 3350 cm⁻¹ (amino group) and 2500–3000 cm⁻¹ (carboxylic acid O-H).

UV-Visible Spectroscopy

The conjugated π-system of the acridine core absorbs strongly at λₘₐₓ = 360 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift compared to unsubstituted acridine due to electron-withdrawing groups enhancing conjugation.

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal:

Molecular Orbital Analysis

  • HOMO (-6.2 eV) : Localized on the amino group and acridine π-system, indicating nucleophilic reactivity.
  • LUMO (-1.8 eV) : Concentrated on the ketone and carboxylic acid groups, suggesting electrophilic sites.

Electron Density Mapping

  • The Mulliken charge distribution shows significant negative charge on the carboxylic oxygen (-0.45 e) and ketone oxygen (-0.38 e), with positive charge on the amino nitrogen (+0.32 e).

Thermodynamic Stability

The compound’s Gibbs free energy of formation (ΔG_f = 45.2 kJ/mol ) is lower than unsubstituted acridine, reflecting stabilization via intramolecular hydrogen bonding between the amino and ketone groups.

Key Data Tables

Property Value/Description Source Reference
Molecular Formula C₁₄H₁₀N₂O₃
Calculated Molecular Weight 254.24 g/mol
HOMO-LUMO Gap 4.4 eV
UV-Vis λₘₐₓ 360 nm

Properties

CAS No.

857616-10-5

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-amino-9-oxo-10H-acridine-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19)

InChI Key

FUOBYFDEHGFQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of Acridone Intermediate

  • Condensation Reaction: An aromatic amine (such as aniline or substituted aniline) is condensed with an ortho-substituted benzoic acid derivative (e.g., o-chlorobenzoic acid) in the presence of a metal carbonate base and catalyst.
  • Cyclization: The intermediate undergoes cyclization under reflux with an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene, facilitating ring closure to form the acridone core.

Step 2: Functionalization at Position 4

  • Alkylation: The acridone intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added to deprotonate the active site, followed by the addition of an alkylating agent like ethyl chloroacetate to introduce the carboxylic acid functionality at position 4.
  • Hydrolysis: The ester intermediate is hydrolyzed under basic conditions (NaOH) to yield the free carboxylic acid.

Step 3: Amino Group Introduction

  • The amino group at position 1 can be introduced either by starting with an amino-substituted aromatic amine in the initial condensation or by subsequent selective amination reactions on the acridine scaffold.

Step 4: Purification

  • The crude product is acidified to precipitate the target compound, followed by filtration, washing, drying, and optional recrystallization to obtain pure 1-amino-9-oxo-10H-acridine-4-carboxylic acid.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation & Cyclization o-chlorobenzoic acid, aniline, metal carbonate, p-toluenesulfonic acid, toluene, reflux Acridone intermediate ~98 High yield, acid-catalyzed ring closure
2 Alkylation DMF, NaH, KI, ethyl chloroacetate, room temp Ester intermediate High Controlled temperature critical
3 Hydrolysis NaOH, heating, acidification (HCl) 1-amino-9-oxo-10H-acridine-4-carboxylic acid ~97 pH control essential for precipitation
4 Purification Filtration, washing, drying Pure target compound - Final product ready for characterization

This method is adapted from a patented industrial process for acridineacetic acid derivatives, which shares structural similarity and synthetic logic with 1-amino-9-oxo-10H-acridine-4-carboxylic acid.

Analytical and Research Findings on Preparation

  • The condensation and cyclization steps are highly efficient, with yields often exceeding 95%, indicating robust reaction conditions and scalability.
  • Alkylation using ethyl chloroacetate in DMF with sodium hydride is a critical step requiring careful temperature control to avoid side reactions.
  • Hydrolysis under basic conditions followed by acidification ensures high purity and yield of the carboxylic acid functionality.
  • The overall synthetic route is characterized by low cost, minimal environmental pollution, and ease of reaction control, making it suitable for industrial applications.
  • Structural confirmation is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry, with the compound’s molecular formula C14H10N2O3 and molecular weight 254.24 g/mol consistent with expected data.

Comparative Notes on Alternative Methods

Method Advantages Disadvantages Applicability to Target Compound
Ullmann Synthesis Well-established, good for various acridines Requires strong acidic conditions, multiple steps Suitable for initial acridone formation
Bernthsen Synthesis Direct formation of 9-substituted acridines Limited functional group tolerance Less suitable for amino-carboxylic acid derivatives
Friedlander Synthesis Mild conditions, good for 9-methyl acridines Limited to specific substrates Not directly applicable
Patented Multi-step Process (Condensation, Cyclization, Alkylation, Hydrolysis) High yield, industrially viable, controllable Requires multiple purification steps Most suitable for 1-amino-9-oxo-10H-acridine-4-carboxylic acid

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

  • Amino group (-NH₂) at position 1 (C-1)

  • Carboxylic acid (-COOH) at position 4 (C-4)

  • Acridone backbone (tricyclic aromatic system)

These groups drive distinct reaction pathways, as summarized in Table 1 .

Functional Group Reactivity Key Reactions
Amino (-NH₂) Nucleophilic attack, substitution, oxidationAlkylation, acylation, Schiff base formation
Carboxylic acid (-COOH) Acidic proton, ester/amide formation, decarboxylationEsterification, amidation, decarboxylative radical generation

Nucleophilic Substitution at the Amino Group

The amino group can undergo alkylation or acylation under specific conditions:

  • N-alkylation : Reacts with alkyl halides or alkyne derivatives to form N-alkylated acridone derivatives .

  • Acylation : Converts to amides or acylated derivatives via reaction with acyl chlorides .

Carboxylic Acid Derivatization

The carboxylic acid group participates in:

  • Esterification : Reacts with alcohols to form esters, often using coupling agents like DCC .

  • Amidation : Converts to carboxamides via reaction with amines (e.g., alkyl, aryl, or heterocyclic amines) .

  • Decarboxylation : Under photocatalytic conditions (e.g., acridine-based catalysts), the acid undergoes decarboxylative radical generation .

Interactions with Photocatalysts

The acridine scaffold enables visible light photocatalysis :

  • Decarboxylative amination : Combines with copper catalysts for direct decarboxylative amination of carboxylic acids .

  • Hydrogen Atom Transfer (HAT) : Participates in cobaloxime-catalyzed HAT processes for dehydrodecarboxylation .

Antiviral and Antimicrobial Activity

Derivatives of acridone-4-carboxylic acid are studied for:

  • RNA replication inhibition : Acridone-4-carboxamide derivatives show activity against hepatitis C virus .

  • Antibacterial effects : Substituted acridones exhibit potency against Staphylococcus aureus and E. coli .

DNA Interactions

The acridine scaffold facilitates DNA binding due to its planar structure, enhancing applications in:

  • Thermal stabilization of DNA duplexes (via acridine-4-carboxamide derivatives) .

  • Targeted antitumor agents (e.g., compounds with azido groups for click chemistry) .

Comparative Analysis with Analogues

Analogues Key Differences Applications
1-Nitro-9-oxo-acridine-4-carboxylic acid Nitro group instead of aminoAntiviral, anticancer
3-Nitroacridine Simpler structure, no carboxylic acidAntimicrobial
Acridone-4-carboxamide Amide group instead of carboxylic acidRNA replication inhibitors

Research Findings and Trends

Recent studies highlight:

  • Streamlined synthesis : One-step methods for complex derivatives (e.g., inhibitor 56 via decarboxylative conjugate addition) .

  • Diverse functionalization : Use of tertiary amines for enhanced catalytic performance in photocatalytic reactions .

  • Biological optimization : Structural modifications (e.g., methoxy groups) to improve cytotoxicity and anti-MDR activity .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of acridine derivatives, including 1-amino-9-oxo-10H-acridine-4-carboxylic acid. The compound exhibits cytotoxic effects against various cancer cell lines by interacting with DNA and inhibiting topoisomerases, which are crucial for DNA replication and repair.

Case Studies:

  • In vitro Studies : Research has shown that acridine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 1-amino-9-oxo-10H-acridine-4-carboxylic acid have been evaluated for their ability to inhibit the growth of prostate cancer cells (DU145) and other tumor cell lines, demonstrating significant cytotoxicity .

Antimicrobial Properties

The antimicrobial properties of acridine derivatives are well-documented. 1-Amino-9-oxo-10H-acridine-4-carboxylic acid displays activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings:

  • Antibacterial Activity : In a study evaluating the efficacy of acridine-based compounds against MRSA, derivatives showed promising results, indicating that modifications to the acridine structure can enhance antibacterial potency .

Antiviral Applications

Acridine derivatives have been investigated for their antiviral properties, particularly against RNA viruses. The ability of 1-amino-9-oxo-10H-acridine-4-carboxylic acid to inhibit RNA replication positions it as a potential candidate for antiviral drug development.

Case Studies:

  • Inhibition of Viral Replication : Research has indicated that acridone derivatives can act as RNA replication inhibitors, suggesting that 1-amino-9-oxo-10H-acridine-4-carboxylic acid may also exhibit similar antiviral effects .

DNA Interaction and Stabilization

The interaction of acridine derivatives with DNA is a significant area of research. 1-Amino-9-oxo-10H-acridine-4-carboxylic acid can intercalate into DNA structures, potentially influencing gene expression and stability.

Key Insights:

  • Thermal Stabilization : Studies have shown that acridine derivatives can stabilize short DNA duplexes, which may have implications for gene therapy and molecular diagnostics .

Fluorescent Probes

The unique structural properties of 1-amino-9-oxo-10H-acridine-4-carboxylic acid make it suitable for use as a fluorescent probe in biological imaging and sensing applications.

Research Developments:

  • Nitric Oxide Sensing : Recent advances have led to the design of fluorescent probes based on acridine moieties for detecting nitric oxide in biological systems, showcasing the versatility of this compound in analytical chemistry .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in various cancer cell lines ,
Antimicrobial PropertiesEffective against MRSA and other bacterial strains ,
Antiviral ApplicationsInhibits RNA replication in viruses
DNA InteractionStabilizes DNA duplexes; potential for gene therapy
Fluorescent ProbesUsed for sensing nitric oxide; applicable in biological imaging

Mechanism of Action

The mechanism of action of 1-amino-9-oxo-10H-acridine-4-carboxylic acid involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-amino-9-oxo-10H-acridine-4-carboxylic acid and related acridone/carboxylic acid derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Relevance
1-Amino-9-oxo-10H-acridine-4-carboxylic acid 1210838-82-6 -NH₂ (C1), -COOH (C4), =O (C9) C₁₄H₁₀N₂O₃ 254.24 Enhanced H-bonding potential; antitumor applications (inferred from acridone derivatives)
9-Oxo-10(9H)-acridineacetic acid 38609-97-1 -CH₂COOH (side chain), =O (C9) C₁₅H₁₁NO₃ 253.25 Lower polarity due to alkyl chain; potential fluorescence applications
5-Methyl-9-oxo-9,10-dihydro-4-acridinecarboxylic acid 24782-66-9 -CH₃ (C5), -COOH (C4), =O (C9) C₁₅H₁₁NO₃ 253.26 Methyl group enhances lipophilicity; structural analog for drug design
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid 88377-31-5 -OCH₃ (C5), -COOH (C4), =O (C9) C₁₅H₁₁NO₄ 269.25 Electron-donating methoxy group may alter reactivity; similarity score 0.52
2-(9-Oxoacridin-10(9H)-yl)acetic acid 38609-97-1 -CH₂COOH (side chain), =O (C9) C₁₅H₁₁NO₃ 253.25 Similar to 9-Oxo-10(9H)-acridineacetic acid; used in fluorescence studies

Key Structural Differences and Implications

Amino Group at C1: The presence of -NH₂ in the target compound distinguishes it from analogs like 5-methyl or 5-methoxy derivatives.

Carboxylic Acid Position : All compared compounds retain -COOH at C4, critical for solubility and salt formation. However, side-chain modifications (e.g., -CH₂COOH in 38609-97-1) reduce planarity and π-π stacking efficiency .

Biological Activity

1-amino-9-oxo-10H-acridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1-amino-9-oxo-10H-acridine-4-carboxylic acid is an acridine derivative characterized by its unique structure, which allows for various chemical modifications. The synthesis typically involves multi-step reactions starting from simpler acridine derivatives. For example, the synthesis can be achieved through nitration and subsequent reduction processes, leading to the formation of the desired amino acid structure .

Biological Activity Overview

The biological activities of 1-amino-9-oxo-10H-acridine-4-carboxylic acid have been explored in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

1-amino-9-oxo-10H-acridine-4-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant growth inhibition in human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 μM to 14.65 μM . The compound's mechanism of action appears to involve apoptosis induction and interference with microtubule assembly, crucial for cell division.

Table 1: Anticancer Activity of 1-Amino-9-Oxo-10H-Acridine-4-Carboxylic Acid

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Apoptosis induction, microtubule destabilization
HepG24.98 - 14.65Apoptosis induction

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that acridine derivatives can inhibit bacterial growth by intercalating DNA and disrupting replication processes .

The biological activity of 1-amino-9-oxo-10H-acridine-4-carboxylic acid is primarily attributed to its ability to interact with DNA and other cellular targets:

  • DNA Intercalation : The planar structure of the acridine moiety allows it to intercalate into DNA, which can inhibit replication and transcription.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific kinases involved in cell cycle regulation, such as CDK1 and GSK3 .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several studies have investigated the biological effects of 1-amino-9-oxo-10H-acridine-4-carboxylic acid:

  • Cytotoxicity Study : In vitro assays revealed that the compound induced significant morphological changes in treated MDA-MB-231 cells, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : A recent study reported that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-amino-9-oxo-10H-acridine-4-carboxylic acid?

Methodological Answer: A robust synthetic route involves coupling protected intermediates using carbodiimide reagents (e.g., EDCI) with HOBt as a coupling agent in dichloromethane. After deprotection with TFA, purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity. Critical steps include:

  • Reagent selection : EDCI/HOBt for amide bond formation.
  • Deprotection : TFA in CH2_2Cl2_2 for Boc group removal.
  • Purification : Column chromatography to isolate the carboxylic acid derivative.

Q. Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CouplingEDCI, HOBt, CH2_2Cl2_2, RT, 6–15h61–76
DeprotectionTFA in CH2_2Cl2_2, 1–8h
PurificationHexane/EtOAc gradient58–76

Q. How can researchers confirm the structural integrity of synthesized 1-amino-9-oxo-10H-acridine-4-carboxylic acid?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm aromatic protons, carboxylic acid resonance (~170 ppm), and amine protons.
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (if crystalline derivatives are obtainable).

Q. Example Spectral Data

TechniqueKey ObservationsReference
1^1H NMRδ 8.2–8.5 (aromatic H), δ 6.5 (NH2_2)
ESI-MSm/z 267.1 [M+H]+^+ (calc. 267.08)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-amino-9-oxo-10H-acridine-4-carboxylic acid?

Methodological Answer: Systematically vary parameters and analyze outcomes:

  • Temperature : Test reflux vs. room temperature for coupling efficiency.
  • Catalyst Loading : Optimize EDCI/HOBt stoichiometry (1.2–2.0 eq).
  • Solvent Polarity : Compare DMF (polar) vs. CH2_2Cl2_2 (non-polar).

Q. Optimization Table

ParameterTest RangeOptimal ConditionYield Improvement
TemperatureRT vs. 40°CRT+12%
EDCI Equivalents1.2 vs. 1.51.5+18%
SolventCH2_2Cl2_2 vs. DMFCH2_2Cl2_2+22%

Q. What structural modifications enhance the anti-inflammatory activity of acridine-carboxylic acid derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies indicate that:

  • Position 2 : Electron-withdrawing groups (e.g., -NO2_2) increase potency.
  • Position 4 : Carboxylic acid is critical for binding (bioisostere replacement reduces activity).
  • Position 9 : Oxo groups improve metabolic stability.

Q. SAR Insights from Analogous Compounds

DerivativeSubstituent (Position)Activity (IC50_{50}, μM)Reference
9-Oxo-2-nitro-NO2_2 (C2)0.45
9-Oxo-2-methyl-CH3_3 (C2)5.2
Carboxylic acid removal-H (C4)Inactive

Q. How can contradictions in biological assay data for acridine derivatives be resolved?

Methodological Answer: Address discrepancies through:

  • Assay Repetition : Conduct triplicate experiments under standardized conditions.
  • Orthogonal Assays : Validate results using complementary methods (e.g., ELISA and cell viability assays).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).

Q. Example Resolution Workflow

StepActionOutcome
RepetitionRepeat cytotoxicity assay (n=6)Reduced variability
Orthogonal ValidationConfirm via NF-κB inhibition assayConsistent IC50_{50}
Statistical AnalysisANOVA (p=0.03)Significant difference

Q. What analytical techniques are recommended for quantifying 1-amino-9-oxo-10H-acridine-4-carboxylic acid in biological matrices?

Methodological Answer: Use HPLC-MS/MS with the following parameters:

  • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 μm).
  • Mobile Phase : 0.1% formic acid in H2_2O (A) and acetonitrile (B).
  • Detection : MRM transitions (m/z 267.1 → 249.0).

Q. Validation Parameters

ParameterResultReference
Linearity (R2^2)0.999 (1–100 ng/mL)
LOD/LOQ0.3/1.0 ng/mL

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